1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dichlorophenyl and methyl groups in its structure enhances its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- typically involves the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis routes, starting from readily available precursors and employing various organic reactions to achieve the desired product.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents used in these reactions include halogens, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase and cyclooxygenase, which are involved in inflammatory processes . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- can be compared with other similar compounds, such as:
Pyrazolo[4,3-c]quinolines: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-c]isoquinolin-1-ones: These derivatives have a different substitution pattern and exhibit distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different heterocyclic framework and are known for their kinase inhibitory activities.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activities.
Properties
CAS No. |
824968-63-0 |
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Molecular Formula |
C17H11Cl2N3 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H11Cl2N3/c1-9-15-17(22-21-9)12-5-3-2-4-11(12)16(20-15)10-6-7-13(18)14(19)8-10/h2-8H,1H3,(H,21,22) |
InChI Key |
LPAKMOCZAGZHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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